Tert-butyl 4,8-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate
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Overview
Description
Tert-butyl 4,8-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate: is a complex organic compound with the molecular formula C13H21N3O4 . This compound belongs to the class of diazepines, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,8-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of a suitable precursor followed by oxidation and esterification reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4,8-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In the field of chemistry, tert-butyl 4,8-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of neuroactive compounds. Its derivatives have been investigated for their effects on neurotransmitter systems and their potential use in treating neurological disorders.
Medicine: In the medical field, derivatives of this compound have been explored for their pharmacological properties. These compounds may have applications in the development of new drugs for various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 4,8-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Tert-butyl 4,10-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate
Tert-butyl 4,8-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate
Uniqueness: this compound stands out due to its specific structural features and the resulting biological activities. Its unique combination of functional groups and ring structures contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4,8-dioxo-3,6,7,9,10,10a-hexahydro-1H-pyrazino[1,2-a][1,4]diazepine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(19)15-7-9-6-14-10(17)4-5-16(9)11(18)8-15/h9H,4-8H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJWWPCPMQTJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC(=O)CCN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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